4-Fluoro-2-methoxy-5-nitrobenzoic acid
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Overview
Description
4-Fluoro-2-methoxy-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6FNO5 and its molecular weight is 215.13. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Nitrobenzoic acid derivatives serve as pivotal building blocks in the synthesis of heterocyclic compounds, which are crucial for drug discovery and development. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound similar to the one of interest, has been utilized as a versatile precursor for generating various heterocyclic scaffolds through solid-phase synthesis techniques. This methodology facilitates the creation of benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, highlighting the compound's role in producing pharmacologically relevant structures (Křupková et al., 2013).
Analytical Chemistry Applications
Nitrobenzoic acid derivatives are also employed as fluorescent labeling reagents in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for the sensitive detection of amino acids. The derivatization of amino acids with these compounds enhances their detectability and quantification in complex biological samples, demonstrating the utility of nitrobenzoic acid derivatives in biochemical analysis and research (Watanabe & Imai, 1981).
Solid-Phase Organic Synthesis
In the realm of solid-phase organic synthesis, nitrobenzoic acid derivatives are instrumental in constructing complex organic molecules. For example, resin-bound 4-fluoro-3-nitrobenzoic acid facilitates the synthesis of N-hydroxyindoles and benzo[c]isoxazoles by C-arylation of substituted acetonitriles and 1,3-dicarbonyl compounds. This showcases the compound's utility in synthesizing diverse organic molecules with potential therapeutic applications (Stephensen & Zaragoza, 1999).
Fluorescence Properties for Analytical Applications
Further illustrating the versatility of nitrobenzoic acid derivatives, studies have investigated the fluorescence properties of these compounds when derivatized with primary and secondary sympathomimetic amines. Such research aids in the development of novel fluorescent probes for drug detection and biochemical analysis, underscoring the compound's importance in analytical methodologies (Al-Dirbashi et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
4-fluoro-2-methoxy-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJJZZCFGCQMOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721699 |
Source
|
Record name | 4-Fluoro-2-methoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151793-17-8 |
Source
|
Record name | 4-Fluoro-2-methoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.